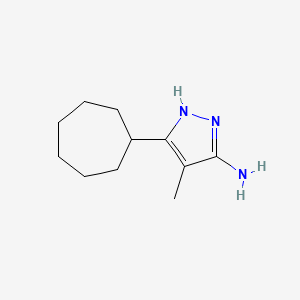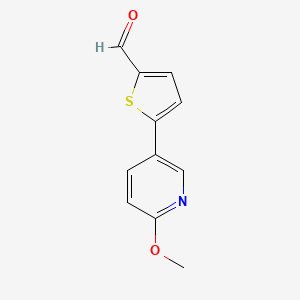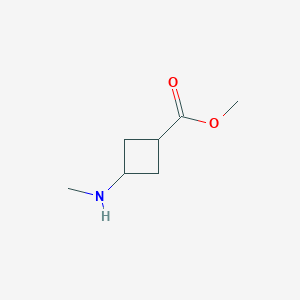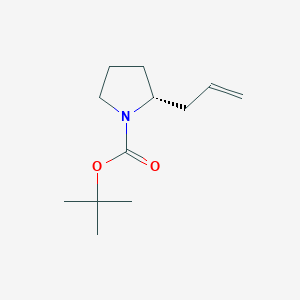![molecular formula C13H19ClN4 B13327070 2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13327070.png)
2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound that features a piperidine ring attached to an imidazo[4,5-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the imidazo[4,5-c]pyridine core.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions to enhance yield and efficiency. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce deoxygenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride
- 4-Piperidinylmethyl isonicotinate hydrochloride
Uniqueness
2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its imidazo[4,5-c]pyridine core and piperidine ring combination make it a versatile compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H19ClN4 |
|---|---|
Molekulargewicht |
266.77 g/mol |
IUPAC-Name |
2-methyl-1-(piperidin-4-ylmethyl)imidazo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C13H18N4.ClH/c1-10-16-12-8-15-7-4-13(12)17(10)9-11-2-5-14-6-3-11;/h4,7-8,11,14H,2-3,5-6,9H2,1H3;1H |
InChI-Schlüssel |
QXJAAKYYIVTTSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1CC3CCNCC3)C=CN=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13327002.png)


![4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13327041.png)
![3-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine](/img/structure/B13327044.png)
![(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13327046.png)

![Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13327062.png)
